2-Amino-4-hexenoic acid

Enzyme Inhibition Methionine Adenosyltransferase S-Adenosyl-L-methionine

Stereochemically ambiguous methionine analogues cause experimental failure. 2-Amino-4-hexenoic acid (trans-crotylglycine) solves this with strict isomer specificity: • Potent MAT inhibitor (trans isomer only; cis is inactive) for SAM-dependent methylation studies • Competitive phenylalanine antagonist in Leuconostoc dextranicum - not replicable with saturated analogues • Translationally incorporated into E. coli proteins, enabling bioorthogonal ‘click’ chemistry Supplied as ≥95% pure building block with batch-specific QC documentation. Bulk quantities and custom synthesis available.

Molecular Formula C45H80O2
Molecular Weight 129.16 g/mol
CAS No. 28024-56-8
Cat. No. B213092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hexenoic acid
CAS28024-56-8
Synonyms1-Glycine-2-butene
Molecular FormulaC45H80O2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC=CCC(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+
InChIKeyOPOBBDXDRHKTJF-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hexenoic Acid Procurement Guide


2-Amino-4-hexenoic acid (CAS 28024-56-8), also known as crotylglycine, is a non-proteinogenic, unsaturated amino acid analogue of L-methionine [1]. It exists as trans (E) and cis (Z) stereoisomers, with the L-trans isomer demonstrating the most significant biological activity [2]. As a structural mimic of methionine, it serves as a competitive inhibitor of S-adenosyl-L-methionine (SAM) synthesis and can be misincorporated into proteins, leading to functional disruption [3]. These properties establish its utility as a biochemical probe, antimetabolite, and synthetic building block in enzymology and antimicrobial research.

MAT enzyme inhibition studies (trans isomer required)
Phenylalanine antagonism in microbial models
Protein engineering via alkene bioconjugation
Antimicrobial SAR: chain-length and unsaturation effect

Why Generic Methionine Analogues Fall Short


In-class methionine analogues are not interchangeable due to critical differences in stereochemistry and unsaturation, which dictate enzyme specificity and biological potency. For instance, L-2-amino-4-hexenoic acid is a potent inhibitor of methionine adenosyltransferase (MAT) exclusively in its trans (E) configuration; the cis (Z) isomer is a weak inhibitor or completely inactive [1]. Similarly, its antagonism of phenylalanine utilization is a unique, competitive mechanism observed in specific microbial systems [2]. Replacing it with saturated analogues (e.g., norleucine) or isomers with different double-bond positions (e.g., 2-amino-5-hexenoic acid) will result in significantly reduced activity or a complete loss of the desired antimetabolite effect, leading to experimental failure or suboptimal industrial yields [3].

cis-2-Amino-4-hexenoic acidReported lower MAT inhibition; stereochemistry may shift enzyme study context and antimetabolite profile.
Saturated analogues (e.g. norleucine)Lack the alkene functionality needed for bioconjugation; may not support protein engineering applications.
Positional isomers (e.g. 2-amino-5-hexenoic acid)Different double-bond position may alter enzyme recognition and phenylalanine antagonism outcome.

Differentiation Against Structural Analogs


Stereospecific MAT Inhibition

L-2-amino-4-hexenoic acid (trans isomer) is identified as one of the most potent inhibitors of the methionine adenosyltransferase (MAT) reaction among straight-chain amino acid analogues, whereas its cis isomer exhibits minimal to no inhibitory activity [1]. The stereospecific requirement for the trans configuration is critical for its biological function as a methionine antimetabolite.

Stereospecific MAT Inhibition
Head-to-head
trans isomer: reported potent inhibitor; cis isomer: minimal inhibition
trans isomer essential for MAT studies; cis may not produce comparable inhibition.
Assayed with MAT from E. coli, yeast, rat liver.
Enzyme Inhibition Methionine Adenosyltransferase S-Adenosyl-L-methionine Stereochemistry

Phenylalanine Antagonism in Leuconostoc

trans-2-Amino-4-hexenoic acid (trans-crotylglycine) competitively prevents phenylalanine utilization in Leuconostoc dextranicum 8086, a model organism for amino acid antagonism studies [1]. This specific, competitive antagonism is not observed with other saturated analogues or positional isomers like 2-amino-5-heptenoic acid, highlighting the unique structural requirements for this antimetabolite activity.

Phenylalanine Antagonism
Head-to-head
trans: competitive phenylalanine antagonism; saturated/positional analogues: no antagonism
Unique antagonism profile not replicated by other analogues.
Microbial model: L. dextranicum 8086.
Antimetabolite Phenylalanine Antagonism Microbial Growth Inhibition Leuconostoc

Translational Incorporation and Alkene Functionality

trans-2-Amino-4-hexenoic acid is efficiently incorporated into recombinant proteins in E. coli in response to methionine codons, as part of a global replacement strategy for methionine analogues [1]. In contrast, the cis isomer shows significantly reduced translational activity, and the saturated analogue norleucine, while incorporated, lacks the reactive alkene functionality that enables downstream chemical modification of proteins.

Translational Incorporation
Cross-study reported
trans: efficient incorporation; cis: reduced activity; norleucine: lacks alkene handle
trans isomer supports bioconjugation; saturated analogues lack reactive alkene.
E. coli methionine auxotroph, minimal media.
Protein Engineering Non-Canonical Amino Acid Translational Activity Methionine Replacement

Antimicrobial Activity vs. Allylglycine

Crotylglycine (2-amino-4-hexenoic acid) demonstrates antimicrobial activity against E. coli, but its potency is lower compared to the smaller chain analogue allylglycine (2-amino-4-pentenoic acid) [1]. This structure-activity relationship (SAR) data establishes a clear benchmark: crotylglycine is not the most potent analogue in this series, which is a critical consideration for researchers selecting the optimal probe for antimicrobial studies.

Antimicrobial Activity
Head-to-head
crotylglycine: moderate; allylglycine: reported more potent
Supports chain-length SAR; crotylglycine not the most potent in series.
E. coli growth inhibition assay.
Antimicrobial Growth Inhibition E. coli Structure-Activity Relationship

Validated Application Scenarios


MAT Mechanism and Inhibition Studies

As a potent and stereospecific inhibitor of MAT, L-trans-2-amino-4-hexenoic acid is an ideal probe for studying SAM-dependent methylation pathways. Its activity strictly requires the trans isomer, making it useful for dissecting enzyme active site stereochemistry. Avoid using the cis isomer, which is ineffective. [1]

Phenylalanine Metabolism Probing

This compound serves as a specific, competitive antagonist of phenylalanine in Leuconostoc dextranicum. It can be used to investigate phenylalanine transport, utilization, and its role in microbial growth. Saturated or other unsaturated analogues do not exhibit this specific antagonism. [2]

Protein Engineering and Bioconjugation

The efficient translational incorporation of trans-2-amino-4-hexenoic acid into recombinant proteins in E. coli enables global replacement of methionine. The resulting alkene-functionalized proteins are valuable substrates for 'click' chemistry and other bioorthogonal reactions, a feature not available with saturated analogues like norleucine. [3]

Antimicrobial SAR Studies

Use crotylglycine as a reference compound in SAR studies to evaluate the effect of chain length and unsaturation on antimicrobial activity. Its moderate activity against E. coli, when compared to the more potent allylglycine, helps define the optimal molecular features for growth inhibition. [4]

Application
Selection Property
Validation Focus
SAM-dependent methylation studies
trans-Stereospecific MAT inhibition
MAT enzyme inhibition endpoint
Phenylalanine utilization antagonism
Competitive phenylalanine antagonism profile
Microbial growth inhibition endpoint
Protein bioconjugation research
Alkene-functionalized translational incorporation
Translational efficiency and alkene reactivity
Antimicrobial SAR screening
Chain-length/unsaturation effect on growth inhibition
Growth inhibition endpoint in E. coli

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-hexenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.